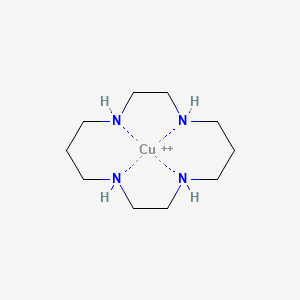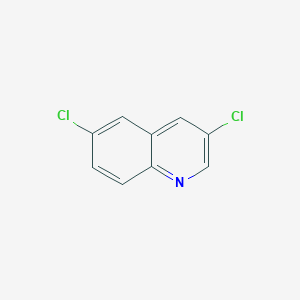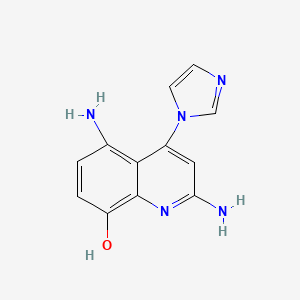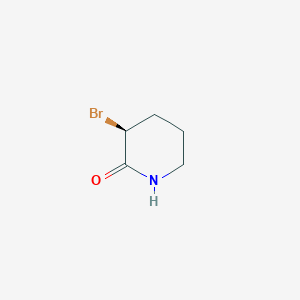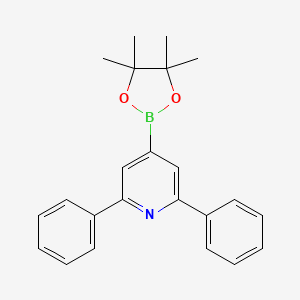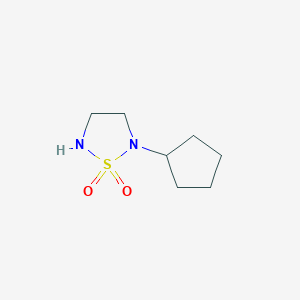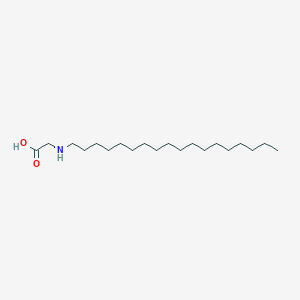
Glycine, N-octadecyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadecylglycine is a long-chain amino acid derivative with the molecular formula C32H65NO2. It is characterized by the presence of an octadecyl group attached to the glycine molecule. This compound is known for its hydrophobic properties and is often used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octadecylglycine typically involves the reaction of glycine with octadecylamine. The process can be carried out under various conditions, but a common method involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between glycine and octadecylamine. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of octadecylglycine may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Octadecylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert octadecylglycine into its reduced forms, often using reducing agents like lithium aluminum hydride.
Substitution: The amino group in octadecylglycine can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Octadecylglycine has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifier in various chemical formulations.
Biology: The compound is employed in the study of membrane proteins and lipid bilayers due to its hydrophobic nature.
Medicine: Octadecylglycine derivatives are explored for their potential use in drug delivery systems.
Industry: It is used in the production of cosmetics, lubricants, and coatings due to its surface-active properties.
Mechanism of Action
The mechanism of action of octadecylglycine involves its interaction with lipid membranes and proteins. The hydrophobic octadecyl group allows the compound to integrate into lipid bilayers, affecting membrane fluidity and protein function. This property is particularly useful in the study of membrane-associated processes and drug delivery systems.
Comparison with Similar Compounds
Similar Compounds
Octadecylamine: Similar in structure but lacks the glycine moiety.
Dodecylglycine: A shorter-chain analog of octadecylglycine.
Hexadecylglycine: Another long-chain glycine derivative with a slightly shorter chain length.
Uniqueness
Octadecylglycine is unique due to its specific combination of a long hydrophobic chain and an amino acid moiety. This combination imparts distinct properties, making it particularly useful in applications requiring both hydrophobic interactions and biochemical compatibility.
Properties
CAS No. |
35168-40-2 |
|---|---|
Molecular Formula |
C20H41NO2 |
Molecular Weight |
327.5 g/mol |
IUPAC Name |
2-(octadecylamino)acetic acid |
InChI |
InChI=1S/C20H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19-20(22)23/h21H,2-19H2,1H3,(H,22,23) |
InChI Key |
SHRYOWAOIIMOSO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


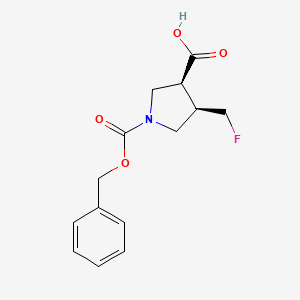
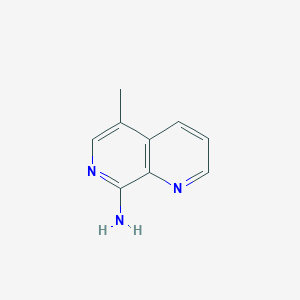
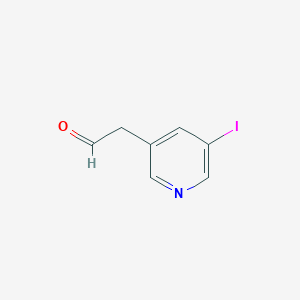
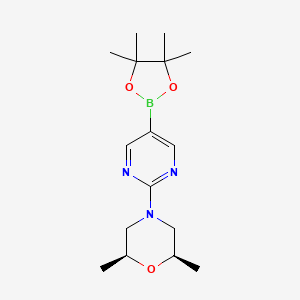
![N-Methyl-1-(pyrazolo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B13122919.png)
![tert-butyl 3a-(hydroxymethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate](/img/structure/B13122931.png)
